molecular formula C7H9N3O4 B2939214 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1174887-31-0

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2939214
CAS No.: 1174887-31-0
M. Wt: 199.166
InChI Key: ZQVLDCVVLCTDAU-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the pyrazole ring, linked to a propanoic acid moiety. Pyrazole derivatives are widely studied for their biological activities, including roles as herbicides, pharmaceuticals, and intermediates in organic synthesis .

Properties

IUPAC Name

2-(4-methyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-3-9(5(2)7(11)12)8-6(4)10(13)14/h3,5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVLDCVVLCTDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitro-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and various substituted pyrazole derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name CAS Number Substituents (Pyrazole Position) Molecular Weight Key Properties/Applications References
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 1005582-20-6 4-Me 154.17 Intermediate for pharmaceuticals
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid 784132-06-5 4-NO₂ 199.17 Research chemical, high purity grades
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid 957301-84-7 4-Cl 188.61 Unknown (commercially available)
Fluazifop (herbicide) 69806-50-4 Aryloxy-phenoxypropanoic acid 327.29 Acetyl-CoA carboxylase inhibitor

Key Observations :

  • Nitro vs.
  • Positional Isomerism : The 4-nitro isomer (CAS 784132-06-5) has a higher molecular weight (199.17 vs. 154.17 for the 4-methyl analog) and may exhibit distinct solubility and stability profiles due to steric and electronic differences .

Physicochemical Properties

  • Acidity: The nitro group at the 3-position enhances the acidity of the propanoic acid moiety compared to methyl or chloro substituents, as electron-withdrawing groups stabilize the deprotonated form.
  • Solubility : Nitro-substituted pyrazoles (e.g., CAS 784132-06-5) may exhibit lower aqueous solubility than methyl analogs due to increased hydrophobicity and molecular packing differences .
  • Thermal Stability : Nitro groups can introduce thermal instability or explosivity risks, necessitating careful handling compared to chloro or methyl derivatives .

Biological Activity

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a member of the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a pyrazole ring with a methyl and nitro substituent, along with a propanoic acid moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C7H9N3O4
  • Molar Mass : 199.16 g/mol
  • CAS Number : 1174887-31-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory processes and microbial growth .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Study 2: Anti-inflammatory Mechanism

In another research study focusing on its anti-inflammatory effects, the compound was shown to reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results suggested that it could serve as a potential therapeutic agent for inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500150
IL-630080

Comparison with Similar Compounds

When compared to other pyrazole derivatives, such as 3-methyl-1H-pyrazole-4-carboxylic acid and 4-nitro-1H-pyrazole-3-carboxylic acid, this compound shows distinct biological profiles due to its unique substitution pattern. This uniqueness contributes to its specific antimicrobial and anti-inflammatory activities .

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